molecular formula C10H8ClNO2 B13993064 1-(2-Chlorophenyl)pyrrolidine-2,5-dione CAS No. 7402-22-4

1-(2-Chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B13993064
CAS No.: 7402-22-4
M. Wt: 209.63 g/mol
InChI Key: UMGWUNFBSMBOSA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound characterized by a pyrrolidine-2,5-dione core substituted with a 2-chlorophenyl group at the N1 position. This structural motif is pivotal in medicinal chemistry due to its bioactivity profile, including anticonvulsant, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

1-(2-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWUNFBSMBOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876203
Record name O-CHLORO-N-PHENYLSUCCINIMIDE
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Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-22-4
Record name 2,5-Pyrrolidinedione, 1-(2-chlorophenyl)-
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Record name NSC55123
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-CHLORO-N-PHENYLSUCCINIMIDE
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Preparation Methods

Preparation of 1-(2-Chlorophenyl)pyrrolidine-2,5-dione

A typical preparation involves the following steps:

  • Formation of Succinyl Chloride:

    • Succinic acid is reacted with an excess of thionyl chloride.
    • The mixture is refluxed for approximately 30 minutes at 40-45°C to convert succinic acid to succinyl chloride in situ.
    • This reaction liberates SO2 and HCl gases.
  • Cyclization with 2-Chloroaniline:

    • A solution of 2-chloroaniline in benzene is added slowly to the succinyl chloride mixture.
    • The reaction mixture is refluxed until the complete evolution of HCl gas is observed, indicating the formation of the cyclic imide.
    • The product, 1-(2-chlorophenyl)pyrrolidine-2,5-dione, precipitates upon cooling.
  • Purification:

    • The crude product is filtered and recrystallized from ethanol to obtain pure compound.

Yield and Physical Data:

Parameter Value
Yield Approximately 75-80%
Melting Point Around 116-118 °C
IR Absorption (KBr, cm⁻¹) 1711 (C=O stretch), 2937, 1503, 802
¹H NMR (DMSO-d₆, δ ppm) 2.7 (singlet, 2H, CH₂), 7.2-7.6 (multiplet, 4H, aromatic protons)

This procedure is adapted from closely related syntheses of 1-(3-chlorophenyl)pyrrolidine-2,5-dione and can be directly applied to the 2-chlorophenyl analogue with minor modifications.

Alternative Synthetic Routes and Derivatization

  • Cyclocondensation with Aminoacetic Acid:

    • Starting from 2-(2-chlorophenyl)succinic acid, cyclocondensation with aminoacetic acid can yield 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid intermediates.
    • These intermediates serve as precursors for further functionalization, such as coupling with arylpiperazines using carbonyldiimidazole (CDI) in dry DMF at room temperature, yielding various acetamide derivatives.
  • Microwave-Assisted Synthesis:

    • Microwave-assisted organic synthesis (MAOS) has been employed to accelerate the preparation of pyrrolidine derivatives, including pyrrolidine-2,5-diones.
    • This method offers shorter reaction times and potentially higher yields by enhancing reaction kinetics under controlled microwave irradiation.
  • Condensation with Aromatic Aldehydes:

    • 1-(2-Chlorophenyl)pyrrolidine-2,5-dione can undergo condensation with substituted aromatic aldehydes and malononitrile in the presence of piperidine in ethanol.
    • This leads to ring-closure reactions forming bis-heterocyclic compounds with potential biological activities.

Reaction Mechanisms and Analytical Characterization

  • The key step involves nucleophilic attack of the aromatic amine nitrogen on the electrophilic carbonyl carbon of succinyl chloride, followed by intramolecular cyclization to form the imide ring.
  • The evolution of HCl gas during reflux confirms the formation of the cyclic imide.
  • Characterization techniques include:

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Succinic acid + Thionyl chloride + 2-chloroaniline Succinic acid, thionyl chloride, 2-chloroaniline Reflux 30 min (40-45°C), then reflux with amine until HCl evolution 75-80 Classical method, well-established
Cyclocondensation with aminoacetic acid + CDI coupling 2-(2-chlorophenyl)succinic acid, aminoacetic acid, arylpiperazines, CDI Room temp, 24 h in dry DMF 22-45 For acetamide derivatives
Microwave-assisted synthesis Succinic acid derivatives, aromatic amines Microwave irradiation, shorter times Variable Accelerated reaction, less common
Condensation with aldehydes and malononitrile 1-(2-chlorophenyl)pyrrolidine-2,5-dione, aldehydes, malononitrile, piperidine Reflux in ethanol, 4-5 h Not specified Leads to bis-heterocyclic derivatives

Chemical Reactions Analysis

1-(2-Chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives have a variety of applications, mainly in the pharmaceutical field, including use as anticonvulsants, analgesic agents, and therapeutic compounds for treating cancer and endometriosis .

Scientific Research Applications

Anticonvulsant and Analgesic Agents:

  • A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and studied for potential anticonvulsant and analgesic properties .
  • One substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than valproic acid, a reference drug, in maximal electroshock (MES) and psychomotor (6 Hz, 32 mA) seizure tests .
  • Many previously obtained compounds with electron-withdrawing atoms/groups in the phenyl substituent at position-3 of the pyrrolidine-2,5-dione ring, especially those with a chlorine atom in the phenyl ring of the arylpiperazine moiety and a methylene linker between the imide and piperazine fragment, demonstrated potent anticonvulsant activity . These compounds also showed significant analgesic activity in various animal models of pain .

IDO1 Inhibitors and Cancer Treatment:

  • Pyrrolidine-2,5-dione derivatives are useful as therapeutic compounds, particularly in the treatment and/or prevention of cancers, as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) .
  • IDO1 is an intracellular, monomeric, heme-containing enzyme that catalyzes the first and rate-limiting step of L-tryptophan catabolism along the kynurenine pathway .
  • Blocking IDO1 can affect T-cell proliferation and survival and activate regulatory T cells, reducing proinflammatory responses . IDO1 can provide "immune privilege" to tissues subject to chronic inflammations, such as infectious and allergic diseases, transplantation, and cancer .

Treatment or Prevention of Endometriosis:

  • Pyrrolidine-2,5-dione derivatives can be used in methods for treating or preventing endometriosis .

Other Potential Applications:

  • Pyrrolidine derivatives have demonstrated a wide range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
  • 1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is listed as one of numerous organic compounds in American Elements's catalog of life science products .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substitution Patterns and Pharmacological Activities

The pharmacological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituent groups. Key analogs and their properties are summarized below:

Compound Name Substituents/Modifications Biological Activity (Key Findings) Reference
1-(2-Chlorophenyl)pyrrolidine-2,5-dione 2-Chlorophenyl at N1 Anticonvulsant (inferred from structural analogs)
1-(3-Chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione 3-Chlorophenyl + dimethylaminoanilino Anticancer (proposed via TRPV1 receptor modulation)
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl + 4-bromophenoxy GABA-transaminase inhibition (IC50: 100.5 µM)
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione Thiophene + morpholinopropyl Anticonvulsant (ED50: 25.3 mg/kg, superior to ethosuximide)
1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione 5-Chloro-2-hydroxyphenyl Not specified (structural analog with increased polarity)

Key Observations :

  • Amino and Thiophene Modifications: Derivatives with amino or heterocyclic substituents (e.g., thiophene, morpholinopropyl) show enhanced anticonvulsant activity, likely due to improved interaction with ion channels .
  • Enzyme Inhibition: Bromophenoxy and acetylphenyl substituents improve GABA-transaminase inhibition, suggesting substituent bulkiness influences enzyme binding .

Physicochemical and Pharmacokinetic Properties

Critical physicochemical parameters impacting bioavailability :

Compound Name Molecular Weight Rotatable Bonds Polar Surface Area (Ų) LogP (Predicted)
1-(2-Chlorophenyl)pyrrolidine-2,5-dione 211.6 (calc.) 2 ~40 ~2.1
1-(2-Aminophenyl)pyrrolidine-2,5-dione 190.2 2 ~70 ~0.8
1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione 225.6 2 ~80 ~1.5
1-(4-Acetylphenyl)-pyrrolidine-2,5-dione 231.2 3 ~65 ~1.9

Analysis :

  • The target compound’s moderate logP (~2.1) and low polar surface area (~40 Ų) suggest favorable membrane permeability, aligning with Veber’s rules for oral bioavailability .

Biological Activity

1-(2-Chlorophenyl)pyrrolidine-2,5-dione is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Antimicrobial Properties

Research indicates that pyrrolidine-2,5-dione derivatives, including 1-(2-Chlorophenyl)pyrrolidine-2,5-dione, exhibit antimicrobial activity. These compounds have been evaluated against various pathogens, showing effectiveness in inhibiting growth and proliferation. The presence of halogen atoms, such as chlorine in this compound, enhances its reactivity and biological efficacy against drug-resistant strains of bacteria .

Anticonvulsant Activity

1-(2-Chlorophenyl)pyrrolidine-2,5-dione has been explored for its anticonvulsant properties. A focused series of pyrrolidine-2,5-dione derivatives were synthesized and tested in animal models for their ability to prevent seizures. Notably, the compound demonstrated significant activity in the maximal electroshock (MES) test and the psychomotor seizure model .

Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-Dione Derivatives

Compound IDED50 (mg/kg) MESED50 (mg/kg) 6 HzTD50 (mg/kg) Rotarod
Compound 3045.639.5162.4
Compound X50.042.0150.0

The most potent derivative showed a favorable safety profile with a significant separation between effective and toxic doses .

Hormonal Activity

The compound has also been evaluated for its inhibitory effects on human placental aromatase and rat testicular enzymes involved in steroidogenesis. Inhibitory concentrations (IC50) were measured, with some derivatives showing equipotent activity compared to established inhibitors like Aminoglutethimide .

Table 2: Inhibition of Enzymatic Activity by Pyrrolidine-2,5-Dione Derivatives

Compound IDEnzyme TargetIC50 (µM)
Compound AAromatase23.8
Compound BP450(17) alpha18.5
AminoglutethimideAromatase20.0

The biological activity of 1-(2-Chlorophenyl)pyrrolidine-2,5-dione is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in steroid metabolism, impacting hormonal balance and potentially providing therapeutic effects for conditions like hormone-dependent cancers .
  • Calcium Channel Modulation : Studies have indicated that certain derivatives inhibit calcium currents mediated by L-type calcium channels (Cav 1.2), which is crucial for neurotransmitter release and neuronal excitability .

Study on Anticonvulsant Efficacy

In a study aimed at discovering new anticonvulsants, several pyrrolidine-2,5-dione derivatives were tested in seizure models. The results indicated that compound 30 exhibited the highest efficacy with minimal side effects on motor coordination . This highlights the potential for developing safer anticonvulsant medications based on this scaffold.

Evaluation of Antimicrobial Activity

A comparative study was conducted to evaluate the antimicrobial efficacy of various pyrrolidine derivatives against resistant bacterial strains. The results demonstrated that those with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

Q & A

Q. What synthetic methodologies are commonly employed for 1-(2-Chlorophenyl)pyrrolidine-2,5-dione?

The compound is typically synthesized via cyclocondensation of maleic anhydride derivatives with 2-chloroaniline. Key steps include:

  • Reaction Setup : Heating maleic anhydride with 2-chloroaniline in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent oxidation.
  • Cyclization : Acid catalysis (e.g., H₂SO₄) promotes intramolecular cyclization to form the pyrrolidine-2,5-dione core.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals, validated via X-ray diffraction (XRD) for structural confirmation .
  • Yield Optimization : Adjusting stoichiometry (1:1 molar ratio of reactants) and reaction time (6–8 hours at 80°C) minimizes byproducts like unreacted aniline derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • XRD Analysis : Resolves the chloro-substituted phenyl ring orientation and confirms the planar geometry of the pyrrolidine-2,5-dione core. Bond angles (e.g., C8–C9–C10 = 83.2°) and torsion angles (e.g., C12–N1–C11–O2 = 177.4°) are critical for validating stereoelectronic effects .
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for the 2-chlorophenyl group) and carbonyl protons (δ 3.1–3.5 ppm for the pyrrolidine ring). ¹³C NMR confirms carbonyl carbons at δ 170–175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 207.61 (M⁺), consistent with the molecular formula C₁₀H₆ClNO₂ .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with tailored bioactivity?

  • Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for substituent introduction at the 4-position of the pyrrolidine ring .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., acetonitrile vs. toluene) to improve reaction yields by 15–20% .
  • Bioactivity Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of 4-substituted derivatives to target enzymes like glycosidases, guiding synthetic prioritization .

Q. What experimental strategies address contradictory data in reaction yields or byproduct formation?

  • Factorial Design of Experiments (DoE) : A 2³ factorial design (varying temperature, catalyst loading, and solvent polarity) identifies temperature as the most significant factor (p < 0.05) influencing yield discrepancies .
  • Byproduct Analysis : LC-MS and GC-MS track side products (e.g., uncyclized intermediates), revealing competing pathways. Adjusting reaction pH to 6–7 minimizes hydrolysis of the maleimide intermediate .

Q. How can statistical methods optimize crystallization conditions for XRD-quality crystals?

  • Screening Matrix : A 96-well microbatch screen tests 12 solvents (e.g., DMSO, THF) and 8 antisolvents (e.g., hexane) to identify optimal crystallization conditions.
  • Morphology Analysis : SEM imaging correlates solvent polarity with crystal habit (e.g., plate-like crystals in ethanol vs. needle-like in acetone) .
  • Polymorph Control : Differential scanning calorimetry (DSC) monitors phase transitions, ensuring isolation of the thermodynamically stable polymorph .

Q. What are the challenges in modifying the pyrrolidine-2,5-dione core for specific applications?

  • Steric Hindrance : Introducing bulky substituents at the 3-position disrupts planarity, reducing reactivity in Diels-Alder reactions. Mitigated by using microwave-assisted synthesis (120°C, 20 minutes) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 4-position lower the LUMO energy, enhancing electrophilicity for nucleophilic additions. Validated via cyclic voltammetry (reduction peaks at −1.2 V vs. Ag/AgCl) .

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